Ethyl 2-amino-5-cyanobenzoate
Overview
Description
Ethyl 2-amino-5-cyanobenzoate is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It is a derivative of benzoic acid, featuring an amino group at the second position and a cyano group at the fifth position on the benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-cyanobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ethyl ester derivative.
Another method involves the direct treatment of substituted aryl amines with alkyl cyanoacetates. This reaction can be carried out without solvent at room temperature or with gentle heating, resulting in the formation of the desired cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The use of catalysts and automated control systems further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The cyano group can react with carbonyl compounds to form heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Reagents such as aldehydes or ketones, along with catalysts like piperidine or pyridine, are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Major Products Formed
Substitution Reactions: Substituted this compound derivatives.
Condensation Reactions: Heterocyclic compounds, such as pyridines or quinolines.
Reduction Reactions: Ethyl 2-amino-5-aminobenzoate.
Scientific Research Applications
Ethyl 2-amino-5-cyanobenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and cyano groups play crucial roles in binding to active sites, thereby modulating the activity of these targets. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can act as a receptor modulator by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanobenzoate: Lacks the amino group, resulting in different reactivity and applications.
Methyl 2-amino-5-cyanobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both amino and cyano groups on the benzene ring, along with the ethyl ester functional group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCVXPQEHPHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733458 | |
Record name | Ethyl 2-amino-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108668-03-6 | |
Record name | Ethyl 2-amino-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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